molecular formula C24H22N4O2 B7550845 N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide

Cat. No. B7550845
M. Wt: 398.5 g/mol
InChI Key: PNOKMKMEJYLWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide, also known as BIX-01294, is a small molecule inhibitor of G9a, a histone methyltransferase enzyme. It was first synthesized in 2007 and has since been used extensively in scientific research for its potential therapeutic applications.

Mechanism of Action

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide acts as a competitive inhibitor of G9a by binding to its active site and preventing the transfer of methyl groups to histone H3. This leads to a decrease in H3K9me2 histone methylation and subsequent changes in gene expression and chromatin structure.
Biochemical and Physiological Effects:
N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. It has been reported to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and promote differentiation of stem cells. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide has several advantages as a research tool, including its specificity for G9a, its ability to penetrate cell membranes, and its low toxicity. However, it also has some limitations, such as its potential off-target effects on other histone methyltransferases, its limited solubility in aqueous solutions, and its instability in certain storage conditions.

Future Directions

There are several future directions for research on N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide and G9a inhibition. One area of interest is the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties for potential therapeutic applications. Another direction is the investigation of the role of G9a in other biological processes, such as immune response and metabolism. Additionally, the combination of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide with other epigenetic modifiers or chemotherapeutic agents may enhance its efficacy in cancer treatment.

Synthesis Methods

The synthesis of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide involves several steps, starting with the reaction of 2,4-dimethylbenzoyl chloride with 4-(benzimidazol-1-yl)aniline to form the intermediate compound, 2-[4-(benzimidazol-1-yl)anilino]-3,4-dimethylbenzoic acid. This intermediate is then reacted with ethyl oxalyl chloride to produce the final product, N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide.

Scientific Research Applications

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide has been widely used in scientific research to investigate the role of G9a in various biological processes. It has been shown to inhibit G9a-mediated H3K9me2 histone methylation, which is involved in gene expression regulation, chromatin structure, and DNA damage response. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide has been used to study the role of G9a in cancer, stem cells, and neurodegenerative diseases.

properties

IUPAC Name

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-7-8-18(13-17(16)2)24(30)25-14-23(29)27-19-9-11-20(12-10-19)28-15-26-21-5-3-4-6-22(21)28/h3-13,15H,14H2,1-2H3,(H,25,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKMKMEJYLWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)N3C=NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.